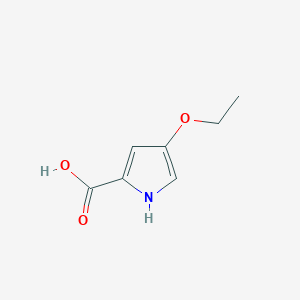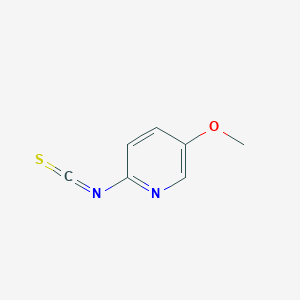
3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene: is an aromatic compound with a complex structure featuring multiple substituents on a benzene ring. This compound is notable for its unique combination of bromine, fluorine, iodine, methyl, and nitro groups, which confer distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process may include:
Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine, fluorine, and iodine using respective halogenating agents under controlled conditions.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions due to the presence of multiple halogen and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Halogenating Agents: Bromine, fluorine gas, iodine.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Major Products:
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl group.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent in Electrophilic Aromatic Substitution: Utilized in various substitution reactions to introduce specific functional groups.
Biology and Medicine:
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structure and reactivity.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups like nitro and halogens makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions.
Comparaison Avec Des Composés Similaires
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2-Fluoro-5-methyl-1-nitrobenzene
- 1-Fluoro-4-methyl-2-nitrobenzene
Uniqueness: 3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene is unique due to the simultaneous presence of bromine, fluorine, iodine, methyl, and nitro groups on the benzene ring
Propriétés
Formule moléculaire |
C7H4BrFINO2 |
|---|---|
Poids moléculaire |
359.92 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrFINO2/c1-3-5(11(12)13)2-4(10)7(9)6(3)8/h2H,1H3 |
Clé InChI |
ULFMCCRWIFPMSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1[N+](=O)[O-])I)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13688566.png)

![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)
![1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13688580.png)
![2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688589.png)



![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)
![Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13688615.png)



